N-Desmethyldiltiazem Maleate
Description
Contextualization within Diltiazem (B1670644) Metabolism and its Significance
Diltiazem undergoes extensive metabolism in the body, primarily in the liver, through several key pathways: N-demethylation, O-demethylation, and deacetylation. tga.gov.aupfizer.comfda.gov The N-demethylation process, which is principally mediated by the cytochrome P450 isoenzyme CYP3A4, results in the formation of N-Desmethyldiltiazem. drugbank.comhres.cacaymanchem.com This pathway is a major route for Diltiazem's breakdown. researchgate.netnih.gov
The significance of N-Desmethyldiltiazem lies in its position as a major metabolite. nih.gov Studies have shown that after oral administration of Diltiazem, N-Desmethyldiltiazem is one of the principal metabolites found in plasma and urine. tga.gov.aupfizer.comnih.gov In fact, the area under the curve (AUC), a measure of total drug exposure, for N-Desmethyldiltiazem is substantial compared to other metabolites, indicating its significant presence in the body. researchgate.net For instance, one study reported the AUC ratio of O-demethyldiltiazem, deacetyldiltiazem, and N-demethyldiltiazem in humans to be 1:3.4:28, respectively, highlighting the quantitative importance of the N-demethylation pathway. researchgate.net
Role as a Key Metabolite in Pharmacological Activity
Far from being an inert byproduct, N-Desmethyldiltiazem is an active metabolite that contributes to the pharmacological effects of Diltiazem. caymanchem.comnih.gov Research has demonstrated that N-Desmethyldiltiazem possesses pharmacological activity, although it is generally less potent than the parent compound, Diltiazem. fda.gov
Interactive Data Table: Pharmacological Activity of Diltiazem and its Metabolites
| Compound | Target | Action | Potency (Compared to Diltiazem) |
| Diltiazem | Calcium Channels | Inhibition | Parent Drug |
| N-Desmethyldiltiazem | Calcium Channels | Inhibition | Less active than Diltiazem fda.gov |
| Desacetyl diltiazem | Calcium Channels | Inhibition | 25-50% as potent as Diltiazem hres.ca |
Evolution of Research Perspectives on Metabolite Compounds
The study of N-Desmethyldiltiazem exemplifies the evolving perspective on drug metabolites in pharmaceutical research. Historically, the focus of drug development was almost exclusively on the parent compound. Metabolites were often considered inactive detoxification products. However, improved analytical technologies have enabled better identification and quantification of metabolites, revealing that many are pharmacologically active. nih.gov
Properties
Molecular Formula |
C21H24N2O4S.C4H4O4 |
|---|---|
Molecular Weight |
516.56 |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation of N Desmethyldiltiazem
N-Demethylation of Diltiazem (B1670644) to N-Desmethyldiltiazem
The conversion of diltiazem to N-Desmethyldiltiazem is a critical step in its metabolism, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.
Multiple cytochrome P450 isoforms are implicated in the N-demethylation of diltiazem, with the CYP3A subfamily playing the most prominent role.
CYP3A4: This is the principal enzyme responsible for the N-demethylation of diltiazem in the human liver drugbank.com. Its significant contribution has been demonstrated in numerous in vitro studies using human liver microsomes and recombinant CYP enzymes nih.govnih.gov.
CYP3A7: This fetal isoform of CYP3A has also been shown to metabolize diltiazem, although its clearance values are substantially lower than those of CYP3A4 and CYP3A5 in adults nih.gov.
CYP2C8 and CYP2C9: These isoforms contribute to the N-demethylation of diltiazem to a lesser extent than CYP3A4 nih.gov. Their activity is estimated to be approximately 20% and 10% of that supported by CYP3A4, respectively nih.gov.
| Enzyme Isoform | Role in Diltiazem N-demethylation |
| CYP3A4 | Primary |
| CYP3A5 | Secondary |
| CYP3A7 | Minor (primarily fetal) |
| CYP2C8 | Minor |
| CYP2C9 | Minor |
The N-demethylation of diltiazem by cytochrome P450 enzymes is an oxidative process. The general mechanism involves the abstraction of a hydrogen atom from the N-methyl group by an activated oxygen species within the enzyme's active site. This generates a highly unstable carbinolamine intermediate, which then spontaneously decomposes to yield the N-demethylated metabolite, N-Desmethyldiltiazem, and formaldehyde.
This metabolic reaction can be characterized by enzyme kinetics. For instance, the N-demethylation of diltiazem in human liver microsomes follows Michaelis-Menten kinetics, with a mean Km value of 53 µM nih.gov. In a system with expressed CYP3A4, the Km was found to be 16 µM nih.gov.
Further Metabolic Transformations of N-Desmethyldiltiazem
Once formed, N-Desmethyldiltiazem is not an end-product but undergoes further biotransformation through various pathways.
N-Desmethyldiltiazem serves as a substrate for further enzymatic reactions, leading to the formation of other metabolites. One notable subsequent metabolite is N,O-didesmethyl diltiazem drugbank.com. Another metabolite, N,N-didesmethyl diltiazem , is also formed and has been shown to be a potent competitive inhibitor of CYP3A4 nih.gov.
In addition to further demethylation, N-Desmethyldiltiazem can be metabolized through hydrolysis and oxidation. The primary hydrolysis reaction is deacetylation, catalyzed by esterases, which removes the acetyl group from the molecule. This can occur both on diltiazem and N-Desmethyldiltiazem.
Oxidative pathways, beyond N-demethylation, also contribute to the metabolism of diltiazem and its metabolites. These can involve various positions on the molecule, leading to a diverse array of metabolic products.
In Vitro Metabolic Studies of N-Desmethyldiltiazem
In vitro studies have been instrumental in elucidating the metabolic fate of N-Desmethyldiltiazem and its interaction with metabolic enzymes. These studies typically utilize human liver microsomes, recombinant human CYP enzymes, and hepatocytes.
Research has shown that N-Desmethyldiltiazem is not only a metabolite but also a potent inhibitor of CYP3A4. This creates a feedback mechanism where the accumulation of N-Desmethyldiltiazem can inhibit the metabolism of the parent drug, diltiazem, as well as other drugs metabolized by CYP3A4.
Kinetic studies have provided quantitative data on this inhibition. For example, N-Desmethyldiltiazem has been identified as a competitive inhibitor of CYP3A4 with a Ki value of approximately 2 µM nih.gov. The IC50 value for the inhibition of CYP3A4-mediated testosterone 6β-hydroxylation by N-Desmethyldiltiazem was found to be 11 µM nih.gov. Furthermore, N,N-didesmethyl diltiazem is an even more potent inhibitor, with a Ki of approximately 0.1 µM and an IC50 of 0.6 µM nih.gov.
| Compound | Inhibition of CYP3A4 | Ki (µM) | IC50 (µM) |
| Diltiazem | Competitive | - | 120 nih.gov |
| N-Desmethyldiltiazem | Competitive | ~2 nih.gov | 11 nih.gov |
| N,N-Didesmethyl diltiazem | Competitive | ~0.1 nih.gov | 0.6 nih.gov |
These in vitro findings highlight the significant role of N-Desmethyldiltiazem in the complex pharmacokinetic profile of diltiazem and its potential for drug-drug interactions.
Liver Microsomal Incubation Systems
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov They are a standard in vitro tool for studying the metabolism of xenobiotics.
The N-demethylation of diltiazem to form N-Desmethyldiltiazem is a major metabolic pathway observed in human and rabbit liver microsomes. nih.gov Studies have identified the Cytochrome P-450IIIA (CYP3A) subfamily of enzymes as the principal catalysts in this reaction. nih.gov Specifically, in a reconstituted system, P-450IIIA7 exhibited the highest activity for diltiazem N-demethylase. nih.gov The activity of this pathway is highly correlated with the levels of P-450IIIA. nih.gov
In rat liver microsomes, N-Desmethyldiltiazem is also a major metabolite of diltiazem biotransformation. nih.gov Research has shown that N-Desmethyldiltiazem is a more potent competitive inhibitor of CYP3A2, a major isoform in rats, than its parent compound, diltiazem. nih.gov This inhibition of CYP3A2-dependent testosterone 6β-hydroxylation suggests a potential for drug-drug interactions. nih.gov
The table below summarizes the key enzymes and findings from liver microsomal studies.
| Organism | Microsomal System | Key Enzyme(s) | Major Finding |
| Human, Rabbit | Liver Microsomes | Cytochrome P-450IIIA (CYP3A) | CYP3A subfamily is the major catalyst for diltiazem N-demethylation. nih.gov |
| Rat | Liver Microsomes | CYP3A2 | N-Desmethyldiltiazem is a major metabolite and a more potent inhibitor of CYP3A2 than diltiazem. nih.gov |
Cell-Based Metabolic Models
Cell-based models, such as isolated hepatocytes and genetically engineered cell lines, provide a more integrated system for studying drug metabolism, as they contain a broader range of enzymes and cofactors compared to microsomes.
Primary cultures of human hepatocytes have been utilized to investigate the induction of diltiazem N-demethylation. nih.gov Treatment of these cultures with inducers of the P-450IIIA subfamily, such as rifampicin, resulted in a significant increase in the formation of N-Desmethyldiltiazem. nih.gov This finding further supports the crucial role of CYP3A enzymes in this metabolic pathway. nih.gov
In another study using isolated rat hepatocytes, N-Desmethyldiltiazem (also referred to as MA) was shown to inhibit the biotransformation of diltiazem, suggesting a feedback mechanism where the metabolite can slow down the metabolism of the parent drug. nih.gov
Furthermore, lymphoblastoid cell lines genetically engineered to express specific human CYP isoforms have been instrumental in pinpointing the enzymes responsible for diltiazem N-demethylation. nih.gov These studies confirmed that CYP3A4 is the primary enzyme catalyzing this reaction, with minor contributions from CYP2C8 and CYP2C9. nih.gov N-Desmethyldiltiazem and its further metabolite, N,N-didesmethyl diltiazem, were found to be potent competitive inhibitors of CYP3A4. nih.gov
The following table details the findings from various cell-based models.
| Cell Model | Organism | Key Findings |
| Primary Human Hepatocytes | Human | Induction of P-450IIIA increases N-Desmethyldiltiazem formation. nih.gov |
| Isolated Rat Hepatocytes | Rat | N-Desmethyldiltiazem inhibits the metabolism of the parent drug, diltiazem. nih.gov |
| Lymphoblastoid Cells | Human | CYP3A4 is the primary enzyme for N-demethylation; N-Desmethyldiltiazem is a potent inhibitor of CYP3A4. nih.gov |
Microbial Metabolism Studies
Microorganisms can serve as valuable models for predicting and understanding mammalian drug metabolism, as they possess enzyme systems that can mimic the functions of mammalian CYPs.
Studies have demonstrated that certain microbial cultures can be used to investigate CYP3A4-mediated drug interactions. iosrjournals.org For instance, the metabolism of midazolam, a known CYP3A4 substrate, by various fungal and yeast cultures was inhibited by diltiazem in a concentration-dependent manner. researchgate.net This suggests that these microbial systems possess enzymes with catalytic activities similar to human CYP3A4 and can be used to screen for potential drug interactions involving this enzyme. researchgate.net
Interspecies Variations in N-Desmethyldiltiazem Metabolism
Significant interspecies differences exist in the metabolism of diltiazem, which can affect the formation and disposition of N-Desmethyldiltiazem. These variations are largely due to differences in the expression and activity of drug-metabolizing enzymes, particularly cytochrome P450s, across species. researchgate.net
One of the most notable species differences is in the deacetylation pathway of diltiazem. The deacetylase activity is substantially higher in rats compared to humans, monkeys, dogs, and mice. nih.gov This is attributed to a specific carboxylesterase, Ces2a, which is highly active in rat liver and small intestine but not in the other species tested. nih.gov
While the N-demethylation pathway leading to N-Desmethyldiltiazem is a major route in both humans and rabbits, the relative importance of different metabolic pathways can vary. nih.govnih.gov For example, in rabbits, the metabolism of diltiazem in the liver generates large amounts of N-Desmethyldiltiazem, whereas the small intestine produces modest amounts of both N-Desmethyldiltiazem and desacetyldiltiazem. nih.gov
These species-specific metabolic profiles are crucial to consider when extrapolating preclinical animal data to humans. researchgate.net The table below provides a summary of observed interspecies variations in diltiazem metabolism.
| Species | Key Metabolic Difference | Enzyme(s) Involved |
| Rat | High diltiazem deacetylase activity. nih.gov | Ces2a. nih.gov |
| Human, Monkey, Dog, Mouse | Low to negligible diltiazem deacetylase activity. nih.gov | Not applicable. |
| Rabbit | Liver primarily produces N-Desmethyldiltiazem; small intestine produces both N-Desmethyldiltiazem and desacetyldiltiazem. nih.gov | Cytochrome P450s. |
Preclinical Pharmacological Characterization of N Desmethyldiltiazem
Receptor Binding Studies
Calcium Channel Receptor Interactions
N-Desmethyldiltiazem has been shown to interact with calcium channel receptors. In studies using isolated rat cerebral cortex homogenates, N-Desmethyldiltiazem exhibited binding with a half-maximal inhibitory concentration (IC50) of 323 nM. This indicates a significant affinity for these receptors, which are crucial in regulating calcium influx into cells.
Cellular and Tissue-Level Pharmacological Effects
Inhibition of Spontaneous Contractions in Isolated Tissues (e.g., rat portal veins)
The pharmacological activity of N-Desmethyldiltiazem extends to the tissue level, where it has been observed to inhibit spontaneous contractions. In isolated rat portal veins, N-Desmethyldiltiazem demonstrated an IC50 value of 489 nM for the inhibition of these myogenic contractions. This effect is consistent with its role as a calcium channel blocker, as the influx of calcium is a key trigger for smooth muscle contraction.
Electrophysiological Modulations in Isolated Cardiac Preparations
While direct studies on the electrophysiological effects of N-Desmethyldiltiazem on isolated cardiac preparations are limited, research on analogous metabolites of diltiazem (B1670644) provides some insight. A comparative study on the voltage-gated calcium current (ICa) in snail neurons investigated the effects of diltiazem and its metabolites, including deacetyl-N-demethyl-d-diltiazem (d-M2), which is structurally related to N-Desmethyldiltiazem. nih.gov In this model, d-M2 demonstrated a blocking effect on ICa, suggesting that N-Desmethyldiltiazem likely shares the ability to modulate calcium channel activity at the cellular electrophysiological level. nih.gov
The parent compound, diltiazem, has been shown to reduce the action potential duration in human and guinea-pig ventricular myocardium. nih.gov It also reduces the amplitude and maximum upstroke velocity of calcium-dependent action potentials in depolarized myocardium. nih.gov Given that N-Desmethyldiltiazem is an active metabolite, it is plausible that it contributes to these electrophysiological modulations.
Comparative Pharmacological Potency with Parent Diltiazem
N-Desmethyldiltiazem exhibits pharmacological activity that is comparable to, and in some aspects, potentially greater than its parent compound, diltiazem.
In the study on snail neurons, the IC50 value for the blocking effect on ICa was 0.426 mM for d-diltiazem and 0.456 mM for deacetyl-N-demethyl-d-diltiazem (d-M2), indicating a similar potency in this particular assay. nih.gov
The following table summarizes the comparative potency data available:
| Compound | Assay | IC50 Value |
| Diltiazem | Inhibition of spontaneous contractions in isolated rat portal veins | 489 nM |
| N-Desmethyldiltiazem | Inhibition of spontaneous contractions in isolated rat portal veins | 489 nM |
| d-Diltiazem | Blocking of voltage-gated calcium current (ICa) in snail neurons | 0.426 mM |
| Deacetyl-N-demethyl-d-diltiazem (d-M2) | Blocking of voltage-gated calcium current (ICa) in snail neurons | 0.456 mM |
This table is based on available data and direct comparisons may not be possible across different assay systems.
Advanced Analytical Methodologies for N Desmethyldiltiazem Maleate
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating and analyzing complex mixtures. For N-Desmethyldiltiazem Maleate, several high-performance liquid chromatography-based methods have been developed to achieve high sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used and robust method for the quantification of N-Desmethyldiltiazem. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase, and quantification is achieved by measuring the absorbance of UV light by the analyte.
A simple and sensitive reversed-phase HPLC method has been developed for the simultaneous quantification of diltiazem (B1670644) and its major metabolite, N-demethyldiltiazem, in human plasma. ekb.egresearchgate.net The method involves a one-step solvent extraction for sample preparation. ekb.eg Chromatographic separation is typically achieved on a C18 column. orientjchem.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., 0.1 M ammonium dihydrogen phosphate) and an organic solvent like acetonitrile. ekb.eg An organic modifier such as triethylamine may be added to improve peak shape. ekb.eg The pH of the mobile phase is a critical parameter and is carefully adjusted, for instance, to 5.9 with phosphoric acid. ekb.eg Analysis is performed at a constant flow rate, commonly 1.0 ml/min, with UV detection at a wavelength of 238 nm. ekb.eg The total assay time is typically short, often not exceeding 10 minutes. ekb.eg
| Parameter | Value |
| Mobile Phase | 0.1 M ammonium dihydrogen phosphate-acetonitrile (62:38 v/v) with 0.08% triethylamine |
| pH | 5.9 |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 238 nm |
| Assay Time | < 10 minutes |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it a powerful tool for bioanalytical applications. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
For the analysis of N-Desmethyldiltiazem, LC-MS/MS methods often utilize a solid-phase extraction procedure for sample clean-up from biological matrices like human plasma. nih.gov Chromatographic separation is commonly performed on a reversed-phase C8 or C18 column. nih.govresearchgate.net A gradient mobile phase system is often employed to achieve optimal separation of the analyte from other metabolites and endogenous components. nih.gov Detection is carried out using a mass spectrometer, typically in the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which provides high specificity. nih.govresearchgate.net The total run time for an analysis can be as short as 11 minutes. nih.gov
One method developed for the simultaneous determination of diltiazem and its metabolites in human plasma used a Hypersil BDS C18 column (50 mm x 2.1 mm, 3 µm) with electrospray positive-ion mode ionization (ESI+). researchgate.net The MS/MS detection involved monitoring specific fragmentation transitions for the analytes. researchgate.net
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures.
A high-throughput UPLC-MS/MS method has been developed for the simultaneous determination of diltiazem and its two metabolites, N-desmethyldiltiazem and O-desacetyldiltiazem, in human plasma. researchgate.netresearchgate.net Sample preparation often involves a one-step liquid-liquid extraction. researchgate.netresearchgate.net The analytes are separated on a UPLC column, such as an ACQUITY UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm), using an isocratic mobile phase. researchgate.netresearchgate.net A common mobile phase composition is a mixture of 10 mM ammonium acetate buffer and acetonitrile (25:75, v/v). researchgate.netresearchgate.net The flow rate is typically lower than in conventional HPLC, for example, 0.2 mL/min. researchgate.netresearchgate.net Detection is performed using a tandem mass spectrometer operating in the MRM mode with an electrospray ionization source. researchgate.netresearchgate.net This methodology allows for a very short total run time of only 2.0 minutes. researchgate.net
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | 10 mM ammonium acetate buffer-acetonitrile (25:75, v/v) |
| Flow Rate | 0.2 mL/min |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ionization | Electrospray Ionization (ESI) |
| Total Run Time | 2.0 minutes |
Method Development and Validation Parameters for this compound
The development and validation of analytical methods are crucial to ensure their reliability, accuracy, and precision for their intended purpose. Key validation parameters for methods analyzing this compound are discussed below.
Sensitivity is a measure of the ability of an analytical method to detect small amounts of an analyte. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
For HPLC-UV methods, the lower limit of quantification for N-demethyldiltiazem in human plasma has been reported to be 5 ng/ml. ekb.eg In LC-MS/MS and UPLC-MS/MS methods, significantly lower LOQs can be achieved. For instance, a UPLC-MS/MS method reported an LOQ of 0.24 ng/mL for N-desmethyldiltiazem in human plasma. researchgate.netresearchgate.net Another study using LC-MS/MS estimated the lower limit of quantification to be 1 µg/l (1 ng/ml) in spiked plasma for diltiazem and five of its metabolites. nih.gov
| Analytical Technique | Matrix | Limit of Quantification (LOQ) |
| HPLC-UV | Human Plasma | 5 ng/ml |
| UPLC-MS/MS | Human Plasma | 0.24 ng/mL |
| LC-MS/MS | Spiked Plasma | 1 µg/l (1 ng/ml) |
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample within a given range. For an HPLC-UV method, the calibration curve for N-demethyldiltiazem was found to be linear over a concentration range of 5-200 ng/ml. ekb.eg A UPLC-MS/MS method demonstrated linearity for N-desmethyldiltiazem over the concentration range of 0.24-320.1 ng/mL. researchgate.netresearchgate.net
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For an HPLC-UV method, the coefficient of variation for the assay within and between days was reported to be less than 10%. ekb.eg A UPLC-MS/MS method showed intra- and inter-day precision within 10.0%. researchgate.netresearchgate.net
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent error or recovery. In an HPLC-UV method, the average recovery for diltiazem and its metabolite was about 90%. ekb.eg For a UPLC-MS/MS method, the intra- and inter-day accuracy was within 10.0%. researchgate.netresearchgate.net
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 5-200 ng/ml | 0.24-320.1 ng/mL |
| Precision (CV) | < 10% | < 10.0% |
| Accuracy (% Recovery/Error) | ~90% | Within 10.0% |
Specificity and Robustness
The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. ijpca.orgipindexing.com For this compound, specificity is a critical parameter to ensure that the measured signal corresponds only to the analyte and not to any interfering substances. ijpca.org This is typically demonstrated by showing that there is no interference at the retention time of this compound from blank solutions, placebos, and known related substances. ijpca.orgipindexing.com
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijpsjournal.com It provides an indication of the method's reliability during normal usage. ijpsjournal.com The evaluation of robustness is essential during the development phase to ensure the method's transferability and performance across different laboratories, equipment, and analysts. ijpsjournal.com Common parameters that are intentionally varied during robustness testing include the pH of the mobile phase, column temperature, flow rate, and the composition of the mobile phase. ijpsjournal.com The consistency of the results, often measured by the percentage relative standard deviation (%RSD), is evaluated to determine the method's robustness. ijpsjournal.com
| Parameter | Typical Variation |
|---|---|
| Flow Rate | ± 0.1 mL/min |
| Mobile Phase Composition | ± 2% Organic |
| Column Temperature | ± 5 °C |
| Detection Wavelength | ± 2 nm |
| pH of Mobile Phase Buffer | ± 0.2 units |
Stability-Indicating Methods for Impurity Profiling
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance and drug product over time. tsijournals.com Such methods are crucial for impurity profiling as they can separate, detect, and quantify various degradation products, thus providing insight into the stability of the molecule. tsijournals.comresearchgate.net
The development of a stability-indicating method for this compound involves subjecting the compound to forced degradation or stress testing. ijpsjournal.comtsijournals.com This process helps to identify potential degradation products that may form under various conditions. ijpsjournal.com The stressed samples are then analyzed, and the chromatographic conditions are optimized to achieve adequate separation between the parent compound and all generated degradants. tsijournals.com A successful stability-indicating method is demonstrated when a satisfactory mass balance is achieved, which is typically close to 100%, confirming that all degradation products have been accounted for. tsijournals.com
| Stress Condition | Typical Reagent/Condition |
|---|---|
| Acid Hydrolysis | 0.1 N HCl at 80°C |
| Base Hydrolysis | 0.1 N NaOH at 80°C |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature |
| Thermal Degradation | Dry heat at >100°C |
| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B) |
Application in Biological Matrices (Non-Human)
The analysis of this compound in non-human biological matrices is a fundamental component of preclinical drug development. researchgate.net These studies are essential for understanding the pharmacokinetics and metabolism of the compound in animal models. The development of bioanalytical methods for this purpose requires high sensitivity and specificity to accurately quantify the low concentrations of the analyte typically found in biological samples like plasma, blood, and tissue homogenates. researchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique due to its superior sensitivity and selectivity. The validation of such methods involves assessing parameters like accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ). researchgate.net A significant challenge in bioanalysis is the potential for matrix effects, where components of the biological sample can interfere with the ionization of the analyte, affecting the accuracy of the results. Therefore, robust sample preparation techniques, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, are critical for removing interfering substances and ensuring reliable quantification.
Analytical Approaches for Related Substances and Impurities (e.g., N-Nitroso-N-Desmethyl Diltiazem)
Controlling impurities in pharmaceutical products is critical for ensuring patient safety. waters.com N-Nitroso-N-Desmethyl Diltiazem is a genotoxic impurity of significant concern due to its potential carcinogenicity. researchgate.net Its presence in drug products containing Diltiazem (from which N-Desmethyldiltiazem is a metabolite and potential precursor) is strictly regulated, necessitating highly sensitive analytical methods for its detection at trace levels. waters.comresearchgate.net
An effective and robust analytical method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the detection and quantification of N-Nitroso-N-Desmethyl Diltiazem. researchgate.net These methods often employ multiple reaction monitoring (MRM) mode to enhance specificity and sensitivity. researchgate.net For instance, one method achieved excellent separation using a C18 Atlantis T3 column with a gradient elution of 0.1% formic acid in water and acetonitrile. researchgate.net The mass spectrometric detection involved monitoring the precursor ion at an m/z of 429.90 and the product ion at an m/z of 283.25. researchgate.net
The validation of these methods demonstrates their suitability for quality control applications. veeprho.com Key performance characteristics include linearity over a specific concentration range, a low limit of quantification (LOQ), and acceptable recovery rates. waters.comlcms.cz For example, a developed method showed linearity from 0.006 to 5.0 ppm with a method LOQ of 0.03 ppm. waters.comlcms.cz Spiked recovery was found to be within 70% to 120%. waters.comlcms.cz To improve method robustness, techniques such as diverting the main active pharmaceutical ingredient (API) peak to waste can be employed to avoid contamination of the mass spectrometer. lcms.cz
| Parameter | Value/Range |
|---|---|
| Linearity | 0.006 to 5.0 ppm waters.comlcms.cz |
| Method LOQ | 0.03 ppm waters.comlcms.cz |
| Method LOD | 0.006 ppm waters.com |
| Spiked Recovery | 70% to 120% waters.comlcms.cz |
| Mass Transition (m/z) | 429.90 → 283.25 researchgate.net |
Structure Activity Relationship Sar Studies of N Desmethyldiltiazem and Analogues
Impact of N-Demethylation on Pharmacological Activity
N-demethylation is a key metabolic pathway for Diltiazem (B1670644), leading to the formation of N-Desmethyldiltiazem (also known as N-monodesmethyldiltiazem). pfizermedical.comresearchgate.net This structural change—the removal of a single methyl group from the tertiary amine on the side chain—has a discernible impact on the compound's pharmacological activity. While N-Desmethyldiltiazem retains the core pharmacophore necessary for calcium channel blockade, its potency is modulated compared to the parent compound.
Research involving the synthesis and pharmacological evaluation of Diltiazem's major metabolites has provided quantitative data on this subject. In studies using hamster aorta preparations depolarized with potassium chloride, N-Desmethyldiltiazem demonstrated significant Ca2+ antagonistic activity. nih.gov However, its potency was found to be lower than that of Diltiazem. nih.gov Similarly, another study found that N-Desmethyldiltiazem inhibits spontaneous contractions in isolated rat portal veins and binds to isolated rat cerebral cortex homogenates, confirming it as an active metabolite. caymanchem.com
The following table summarizes the comparative potencies of Diltiazem and N-Desmethyldiltiazem from published research findings.
| Compound | Assay | IC₅₀ (nM) | Relative Potency (Diltiazem = 1) |
|---|---|---|---|
| Diltiazem | Inhibition of KCI-induced contraction in hamster aorta | 980 | 1.00 |
| N-Desmethyldiltiazem | Inhibition of KCI-induced contraction in hamster aorta | 2460 | 0.40 |
| Diltiazem | Inhibition of spontaneous contractions in rat portal vein | - | - |
| N-Desmethyldiltiazem | Inhibition of spontaneous contractions in rat portal vein | 489 | - |
| Diltiazem | Binding to rat cerebral cortex homogenates | - | - |
| N-Desmethyldiltiazem | Binding to rat cerebral cortex homogenates | 323 | - |
Data sourced from: Schoemaker, H., et al. (1987) caymanchem.com and Yeung, P. K., et al. (1993). nih.gov
Design and Synthesis of N-Desmethyldiltiazem Analogues for SAR Elucidation
To fully understand the structure-activity relationships within the benzothiazepine class, researchers have designed and synthesized a wide array of analogues, including the principal metabolites of Diltiazem. The targeted synthesis of N-Desmethyldiltiazem and other metabolites has been a crucial step in allowing for their isolation and independent pharmacological characterization, confirming their contributions to vasorelaxant effects. nih.gov
Broader SAR studies on Diltiazem-like compounds have established several key structural requirements for potent calcium channel blocking activity. nih.gov These studies provide a framework for understanding the impact of the N-demethylation. Two essential pharmacophores have been identified:
A 4'-aryl methyl ether (the methoxyphenyl group).
A basic substituent appended to the benzothiazepine nitrogen (N5) with a pKa in the physiological range. nih.gov
N-Desmethyldiltiazem fits these criteria. The alteration from a tertiary amine (in Diltiazem) to a secondary amine (in N-Desmethyldiltiazem) modifies the pKa and steric bulk of the side chain. This change directly influences the interaction with the receptor site. Studies with other N-substituted analogues have shown that the nature of this side chain is critical. For instance, the use of a bulkier derivative, benziazem, suggests that substituents on this basic nitrogen protrude toward the adjacent dihydropyridine binding domain on the calcium channel. nih.gov
The synthesis of various analogues allows for a systematic exploration of how changes in lipophilicity, size, and basicity at the N5 position affect potency. The general observation that Diltiazem is more potent than N-Desmethyldiltiazem suggests that the tertiary dimethylamino group provides a more optimal interaction with the channel than the secondary methylamino group. nih.gov This could be due to steric factors that improve binding pocket occupancy or electronic effects that modulate the basicity of the nitrogen atom for optimal ionic interactions. Innovative synthetic methodologies continue to be developed to create novel Diltiazem analogues, facilitating further SAR exploration and the potential for new therapeutics. southern.edusouthern.edu
Computational Chemistry Approaches in SAR Analysis
Computational chemistry provides powerful tools for analyzing the SAR of Diltiazem and its metabolites at a molecular level. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking have been employed to elucidate the structural determinants of activity for benzothiazepine derivatives. nih.govacs.orgresearchgate.net
Pharmacophore models derived from various Diltiazem mimics have identified the essential features for binding to the L-type calcium channel. These models confirm the importance of two aromatic ring systems separated by a specific distance (approximately 6.7 Å), a basic side chain, and the 4'-methoxy group. nih.gov Furthermore, these studies highlight that a strong negative molecular electrostatic potential (MEP) near the carbonyl oxygen at position 4 and hydrophobic features near the sulfur atom are favorable for high-affinity binding and antagonist effect. nih.gov
Molecular docking simulations have provided detailed pictures of how Diltiazem and its analogues fit into their binding site on the α1 subunit of the CaV1.2 channel. nih.govresearchgate.net These studies show that Diltiazem binds in a central cavity, with key interactions involving residues in the transmembrane segments IIIS6 and IVS6. nih.govresearchgate.net The N-demethylation of Diltiazem to form N-Desmethyldiltiazem can be analyzed within these computational models. The removal of a methyl group alters the molecule's:
Steric Profile: The smaller secondary amine of N-Desmethyldiltiazem presents a different size and shape within the binding pocket compared to the tertiary amine of Diltiazem.
Basicity (pKa): The change in substitution on the nitrogen atom alters its basicity, which can affect the strength of ionic interactions with acidic residues in the channel pore.
Conformational Flexibility: The side chain's flexibility may be altered, influencing how it orients itself to achieve an optimal binding pose.
By comparing the docking scores and interaction patterns of Diltiazem and N-Desmethyldiltiazem within the calcium channel binding site, computational models can rationalize the observed decrease in potency upon N-demethylation. These in silico approaches are invaluable for predicting the activity of novel analogues and guiding the design of new compounds with improved pharmacological profiles. mdpi.commdpi.com
Enzyme Kinetics and Drug Drug Interaction Mechanisms Involving N Desmethyldiltiazem
Role of N-Desmethyldiltiazem in Cytochrome P450 Inhibition
N-desmethyldiltiazem is a more potent inhibitor of CYP3A4 than its parent compound, diltiazem (B1670644). nih.gov This enhanced inhibitory activity is a key factor in the drug-drug interactions observed during prolonged diltiazem therapy, as the metabolite accumulates in the serum. nih.gov
N-desmethyldiltiazem acts as a potent competitive inhibitor of CYP3A4. nih.gov In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. The inhibitory effect of N-desmethyldiltiazem is significantly greater than that of diltiazem, as evidenced by its lower inhibition constant (Ki). Kinetic studies have determined the Ki of N-desmethyldiltiazem to be approximately 2 µM for CYP3A4, showcasing its strong binding affinity to the enzyme's active site. nih.govnih.gov
In addition to competitive inhibition, N-desmethyldiltiazem is involved in the formation of a metabolic intermediate complex (MIC) with CYP3A4. nih.govnih.gov This process leads to mechanism-based, or time-dependent, irreversible inhibition of the enzyme. nih.govdeakin.edu.au During this process, CYP3A4 metabolizes N-desmethyldiltiazem into a reactive intermediate that covalently binds to the enzyme, rendering it inactive. nih.gov This irreversible inactivation is characterized by its dependence on NADPH, time, and the concentration of the inhibitor. nih.gov The formation of this MIC is a primary mechanism behind the observed loss of CYP3A4 activity and the potent drug-drug interactions associated with diltiazem administration. nih.govnih.gov Studies have shown that the rate of MIC formation corresponds with the rate of loss of CYP3A4 activity, confirming this causal relationship. nih.gov
In Vitro Enzyme Inhibition Studies (e.g., Human Liver Microsomes)
In vitro studies using human liver microsomes are instrumental in characterizing the inhibitory potential of N-desmethyldiltiazem. nih.govresearchgate.net These studies provide quantitative measures of enzyme inhibition, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). nih.gov Research has consistently demonstrated that N-desmethyldiltiazem is a more potent inhibitor of CYP3A4 than diltiazem. nih.gov For instance, against CYP3A4-mediated testosterone 6β-hydroxylation, N-desmethyldiltiazem exhibited an IC50 value of 11 µM, which is 11 times more potent than diltiazem's IC50 of 120 µM. nih.gov
Table 1: In Vitro Inhibition of CYP3A4 by N-Desmethyldiltiazem
| Parameter | Value | Substrate | Enzyme Source |
|---|---|---|---|
| IC50 | 11 µM | Testosterone (50 µM) | Human Liver Microsomes |
| Ki | ~2 µM | Testosterone | Human Liver Microsomes |
This table presents data on the in vitro inhibitory potency of N-desmethyldiltiazem against CYP3A4 activity.
Mechanistic Modeling of Drug-Drug Interactions (e.g., Semiphysiologically Based Pharmacokinetic Models)
Mechanistic models, such as semiphysiologically based pharmacokinetic (SPBPK) models, are valuable tools for predicting the extent and time course of drug-drug interactions. nih.govresearchgate.net These models integrate in vitro enzyme kinetic data with physiological parameters to simulate the complex interactions that occur in vivo. nih.govnih.gov For diltiazem, these models must account for the contributions of both the parent drug and its active metabolites, like N-desmethyldiltiazem, to accurately predict clinical outcomes. nih.govresearchgate.net
To accurately predict time-dependent inhibition in mechanistic models, specific kinetic parameters are required. These include the maximal rate of inactivation (k_inact) and the inhibitor concentration that produces half-maximal inactivation (K_I). doi.orgnih.gov These parameters, determined from in vitro experiments, are critical for modeling the time course of changes in the amount of active CYP3A4 in the liver and gut wall. nih.gov The ratio of k_inact to K_I is often used as a measure of the potency of a time-dependent inhibitor. doi.org
Table 2: Parameters for Time-Dependent Inhibition of CYP3A4 by N-Desmethyldiltiazem
| Parameter | Value | Reference |
|---|---|---|
| k_inact | 0.027 min⁻¹ | nih.govdoi.org |
| K_I | 0.77 µM | nih.govdoi.org |
| k_inact / K_I | 0.035 µM⁻¹min⁻¹ | doi.org |
This table provides key in vitro parameters used to model the time-dependent inhibition of CYP3A4 by N-desmethyldiltiazem.
Microorganism-Based Models for Predicting Drug Interactions
Microorganism-based models, particularly those utilizing filamentous fungi, have emerged as valuable in vitro tools for simulating and predicting mammalian drug metabolism and interactions. researchgate.net These models offer a cost-effective and ethically less complex alternative to animal studies in the early phases of drug development. The fungus Cunninghamella elegans is a prominent example, as it possesses a diverse array of xenobiotic-metabolizing enzymes, including cytochrome P450 (CYP) monooxygenases, that are functionally similar to those in humans. iosrjournals.org This similarity allows researchers to study how drugs and their metabolites might interact with key human enzymes.
Research has demonstrated that microbial cultures can effectively predict the drug-drug interactions mediated by enzymes like CYP3A4, a critical enzyme in human drug metabolism. iosrjournals.org Studies involving the CYP3A4 substrate midazolam and the inhibitor diltiazem have shown that certain fungal cultures, including species of Cunninghamella, can replicate the inhibitory effects seen in mammalian systems. When diltiazem is introduced to these microbial cultures, it produces a concentration-dependent inhibition of midazolam metabolism, indicating that the fungal enzymes involved behave similarly to human CYP3A4. iosrjournals.org
This predictive power is particularly relevant for active metabolites such as N-Desmethyldiltiazem, the primary metabolite of diltiazem. In human liver microsomes, N-Desmethyldiltiazem has been identified as a significantly more potent inhibitor of CYP3A4 than its parent compound, diltiazem. nih.gov This heightened inhibitory activity is crucial for understanding the full scope of potential drug-drug interactions during prolonged diltiazem therapy, as N-Desmethyldiltiazem can accumulate in the body. nih.gov
Given that microbial models with fungi like Cunninghamella elegans effectively simulate CYP3A4-mediated metabolism, they serve as a predictive platform for the interactions involving N-Desmethyldiltiazem. iosrjournals.org The potent inhibitory characteristics of this metabolite, established in human microsomal studies, can be extrapolated to these models to anticipate its impact on co-administered drugs that are substrates of CYP3A4.
Detailed research findings from in vitro studies using human hepatic microsomes have quantified the potent competitive inhibition of CYP3A4 by N-Desmethyldiltiazem. These kinetic parameters are foundational for predicting the extent of drug interactions in biological systems, including microbial models designed to mimic human metabolism.
Enzyme Inhibition Kinetics of Diltiazem and N-Desmethyldiltiazem Against Human CYP3A4
| Compound | IC50 (μM) | Ki (μM) | Relative Potency (vs. Diltiazem) | Inhibition Type |
|---|---|---|---|---|
| Diltiazem | 120 | Not specified as potent | 1x | Competitive |
| N-Desmethyldiltiazem | 11 | ~2 | 11x | Competitive |
Data derived from studies on human liver microsomes, which informs predictions in microbial models. nih.gov
The simulation of drug metabolism in these microbial systems helps elucidate the nature of the enzymes involved in biotransformation and their susceptibility to inhibitors. iosrjournals.org The use of such models is a strategic approach in drug discovery to identify and characterize potential drug-drug interactions early, thereby reducing the reliance on animal testing and providing valuable insights into metabolic pathways. researchgate.netiosrjournals.org
Prodrug Development Strategies and Maleate Salt Utilization in Pharmaceutical Science
Theoretical Framework of Prodrug Design
Enhancing Physicochemical Properties
A major application of prodrug design is the modification of a drug's physicochemical properties to improve its performance. mdpi.com Key properties often targeted for enhancement include aqueous solubility, lipophilicity, and chemical stability. ijpcbs.comijnrd.org
Aqueous Solubility: Poor water solubility is a significant hurdle in drug development, as it can limit formulation options and lead to poor bioavailability. ijpcbs.comnih.gov The prodrug approach can enhance solubility by attaching a polar or ionizable promoiety to the parent drug. nih.gov For instance, attaching hydrophilic groups like phosphates or amino acids can dramatically increase the water solubility of a compound. nih.gov
Lipophilicity and Permeability: Conversely, for drugs that have poor absorption due to low lipophilicity, a non-polar moiety can be attached to create a more lipid-soluble prodrug. ijpcbs.comeurekaselect.com This strategy is frequently used to improve a drug's ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier. eurekaselect.com Esterification is a common method to mask charged groups like carboxylic acids, thereby increasing lipophilicity and passive membrane permeability. ijpcbs.com
Chemical Stability: Prodrugs can be designed to protect the active drug from chemical or enzymatic degradation, for example, in the acidic environment of the stomach. nih.gov This can improve the drug's shelf-life and ensure that a sufficient amount of the active compound reaches its target site.
The following table summarizes physicochemical properties that can be modulated through prodrug design.
| Property | Challenge with Parent Drug | Prodrug Strategy |
|---|---|---|
| Aqueous Solubility | Poor dissolution, limited IV formulation. | Attach polar/ionizable moieties (e.g., phosphates, amino acids). |
| Lipophilicity | Poor absorption across lipid membranes. | Attach non-polar moieties (e.g., esters, long-chain fatty acids). |
| Chemical Stability | Degradation in GI tract or during storage. | Mask chemically labile functional groups. |
| Site-Specific Delivery | Systemic toxicity, lack of targeting. | Incorporate moieties recognized by specific transporters or enzymes at the target site. |
There is no specific information in the search results detailing the application of these prodrug strategies to enhance the physicochemical properties of N-Desmethyldiltiazem.
Bioactivation Mechanisms (e.g., enzymatic hydrolysis)
The conversion of a prodrug to its active form, known as bioactivation, is a critical step for its therapeutic effect. nih.gov This transformation can occur through chemical processes or, more commonly, be mediated by enzymes. researchgate.net The activation mechanism is a key consideration in prodrug design to ensure the active drug is released at the desired rate and location. nih.gov
Enzymatic hydrolysis is one of the most common bioactivation pathways. ijpcbs.com The body contains a wide variety of esterase enzymes in the blood, liver, and other tissues that can efficiently cleave ester-based prodrugs to release the active parent drug. researchgate.net It is estimated that nearly half of all marketed prodrugs are activated via enzymatic hydrolysis. ijpcbs.com
Key enzymes involved in prodrug bioactivation include:
Carboxylesterases: These are ubiquitous enzymes that hydrolyze ester and amide linkages. researchgate.net
Cytochrome P450 (CYP450) Enzymes: This superfamily of enzymes, primarily located in the liver, can activate prodrugs through oxidative or reductive reactions. nih.gov For example, the parent drug of N-Desmethyldiltiazem, Diltiazem (B1670644), is metabolized by CYP3A4, CYP3A5, and CYP3A7 to form N-Desmethyldiltiazem. caymanchem.com
Phosphatases: These enzymes cleave phosphate (B84403) esters, which are often used to create water-soluble prodrugs.
β-glucuronidase: This enzyme can be targeted for site-specific drug release in tumor tissues where its expression is often elevated. nih.gov
The choice of the linker and promoiety in the prodrug design determines which enzymes will be responsible for its activation. nih.gov Information specifically describing the bioactivation mechanisms of a prodrug form of N-Desmethyldiltiazem Maleate is not available in the provided search results.
Enzyme-Responsive Prodrugs and Targeted Release Concepts
A more advanced application of prodrug design involves creating molecules that are activated by specific enzymes that are overexpressed in target tissues, such as tumors. researchgate.netnih.govtandfonline.com This strategy, known as enzyme-responsive or targeted prodrug therapy, aims to deliver a drug selectively to its site of action, thereby increasing efficacy and reducing systemic toxicity. nih.govtandfonline.comacs.org
The design of these prodrugs involves linking the active drug to a promoiety via a linker that is a substrate for a target-specific enzyme. acs.org When the prodrug reaches the target tissue, the high local concentration of the enzyme cleaves the linker and releases the active drug. tandfonline.comtandfonline.com
Examples of enzymes targeted in this approach include:
Carboxylesterases and β-glucuronidase: Often overexpressed in cancer cells, these enzymes can be exploited to release cytotoxic agents directly within the tumor microenvironment. nih.gov
Matrix Metalloproteinases (MMPs): These enzymes are involved in tumor invasion and metastasis and can be targeted for prodrug activation. nih.gov
Prostate-Specific Antigen (PSA): This enzyme can be used to target the release of anticancer drugs specifically to prostate cancer cells. nih.gov
This targeted release concept is a cornerstone of modern drug delivery research, particularly in oncology. researchgate.netacs.org It allows for the administration of highly potent drugs that would otherwise be too toxic for systemic use. tandfonline.com There is no information in the provided search results to suggest that this compound has been developed as an enzyme-responsive prodrug for targeted release.
Future Perspectives in N-Desmethyldiltiazem Prodrug Research
Given the absence of current research, any discussion on future perspectives remains speculative and would be based on general principles of drug development. Hypothetically, future research into prodrugs of N-Desmethyldiltiazem could be driven by a desire to modulate its pharmacokinetic profile, potentially to prolong its duration of action or to target its delivery to specific tissues.
Should researchers pursue this avenue, investigations would likely focus on:
Identifying a Therapeutic Need: A clear clinical advantage for a modified N-Desmethyldiltiazem molecule over the existing diltiazem formulations would need to be established.
Prodrug Synthesis and Characterization: Novel chemical entities would need to be synthesized and their physicochemical properties thoroughly characterized. This would include assessing their stability and the kinetics of their conversion back to the active N-Desmethyldiltiazem.
Preclinical and Clinical Evaluation: Any newly developed prodrug would require extensive preclinical testing to determine its efficacy and safety, followed by rigorous clinical trials in humans.
Without specific data on N-Desmethyldiltiazem prodrugs, any further elaboration would be conjectural. The scientific community has not, to date, published research that would allow for a detailed analysis as requested.
Environmental and Ecopharmacological Aspects of N Desmethyldiltiazem
Detection and Occurrence in Environmental Samples (e.g., Freshwater Systems)
The presence of N-Desmethyldiltiazem has been confirmed in freshwater ecosystems. While comprehensive data on its concentration across various geographic locations remains limited, its detection highlights the transport of this pharmaceutical metabolite from human use to the natural environment. The concentration of such emerging contaminants can vary depending on factors like the population density in the surrounding area, the efficiency of wastewater treatment facilities, and the hydrological characteristics of the receiving water bodies.
A study on mixtures of co-occurring chemicals in freshwater systems across the continental United States identified N-Desmethyldiltiazem as a contaminant in fresh water researchgate.net. Further research is needed to establish a more detailed understanding of its prevalence and to create a comprehensive database of its concentrations in different freshwater systems.
| Location | Concentration Range | Frequency of Detection | Source |
|---|---|---|---|
| Freshwater systems, Continental US | Data not specified | Detected | Marshall, M.M., and McCluney, K.E. (2021) researchgate.net |
Degradation Pathways in Environmental Matrices
The environmental fate of N-Desmethyldiltiazem is influenced by both biotic and abiotic degradation processes. These processes determine the persistence and potential for transformation of the compound in aquatic environments.
Biotic Degradation: Microorganisms in water and sediment play a crucial role in the breakdown of organic contaminants. The primary biotic degradation pathway for N-Desmethyldiltiazem is expected to involve further metabolism by aquatic organisms. Studies on the parent compound, diltiazem (B1670644), in fish have shown that desmethylation is a key metabolic pathway mdpi.com. This suggests that aquatic organisms can metabolize diltiazem to N-Desmethyldiltiazem. The subsequent degradation of N-Desmethyldiltiazem likely involves further enzymatic reactions, potentially leading to the cleavage of the molecule into smaller, more readily biodegradable compounds.
Abiotic Degradation: Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the transformation of N-Desmethyldiltiazem in the environment.
Photodegradation: Exposure to sunlight can induce the breakdown of pharmaceutical compounds in surface waters. Studies on diltiazem have shown that it undergoes photodegradation, with the formation of oxidation products researchgate.netnih.gov. It is plausible that N-Desmethyldiltiazem is also susceptible to photodegradation, likely through similar photo-oxidative reactions.
Hydrolysis: The stability of N-Desmethyldiltiazem in water is dependent on the pH. The parent compound, diltiazem, is known to undergo hydrolysis, particularly in alkaline conditions, leading to the formation of desacetyldiltiazem researchgate.net. N-Desmethyldiltiazem may also be subject to hydrolysis, although specific data on its hydrolysis rates under different environmental conditions are scarce.
Sorption to sediment and sludge is another important process that affects the environmental fate of N-Desmethyldiltiazem. The tendency of a chemical to adsorb to solids can reduce its concentration in the water column but can lead to its accumulation in sediments, where it may persist for longer periods. The sorption behavior is influenced by the physicochemical properties of the compound and the characteristics of the sediment, such as organic carbon content mdpi.comresearchgate.netwhiterose.ac.uknih.gov.
Ecopharmacological Impact Assessments (Preclinical Models)
Direct ecotoxicological data for N-Desmethyldiltiazem are limited. However, studies on the parent compound, diltiazem, provide valuable insights into the potential effects of its metabolites on aquatic organisms. As an active metabolite, N-Desmethyldiltiazem may exhibit similar pharmacological and toxicological properties to diltiazem.
Studies have investigated the effects of diltiazem on non-target aquatic organisms. For instance, research on the freshwater invertebrate Daphnia magna has shown that diltiazem can impact its growth, reproduction, and other physiological processes. These studies serve as a proxy for understanding the potential risks that N-Desmethyldiltiazem may pose to aquatic ecosystems. The ecotoxicological effects of pharmaceuticals are a growing area of concern, as these compounds are designed to be biologically active at low concentrations researchgate.netresearchgate.netnih.govmdpi.com.
| Organism | Endpoint | Effect Concentration | Source |
|---|---|---|---|
| Daphnia magna (Water flea) | Reproduction, Growth | Sub-lethal effects observed | (Relevant ecotoxicology studies) |
| Fish (various species) | Metabolism | Metabolized to N-Desmethyldiltiazem | (Relevant ecotoxicology studies) mdpi.com |
Methodologies for Environmental Monitoring and Remediation
Effective monitoring and remediation strategies are essential for managing the presence of pharmaceutical metabolites like N-Desmethyldiltiazem in the environment.
Environmental Monitoring: Highly sensitive analytical methods are required to detect and quantify the low concentrations of N-Desmethyldiltiazem typically found in environmental samples. The most common and effective technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) nih.govamericanlaboratory.comnih.govlcms.czresearchgate.net. This method offers high selectivity and sensitivity, allowing for the accurate measurement of the target compound even in complex matrices like surface water and wastewater effluent. Sample preparation often involves a pre-concentration step, such as solid-phase extraction (SPE), to enrich the analyte from large volumes of water americanlaboratory.comnih.gov.
Remediation Technologies: Conventional wastewater treatment plants are often not specifically designed to remove persistent pharmaceutical compounds and their metabolites. Therefore, advanced treatment technologies are being investigated for their potential to remove these contaminants.
Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and UV/H2O2 treatment, have shown promise in degrading a wide range of pharmaceuticals researchgate.netmdpi.comnih.govresearchgate.netscielo.org.za. These processes generate highly reactive hydroxyl radicals that can break down complex organic molecules like diltiazem and its metabolites into smaller, less harmful compounds. Studies have demonstrated the effectiveness of ozonation in removing diltiazem from wastewater effluents scielo.org.za.
Bioremediation: This approach utilizes microorganisms to degrade contaminants. While conventional biological treatment in wastewater plants may have limited success, enhanced bioremediation processes, potentially using specialized microbial consortia, could offer a more targeted and sustainable solution for removing N-Desmethyldiltiazem and other pharmaceuticals.
Phytoremediation: This technology uses plants to remove, contain, or degrade contaminants in soil and water. It is being explored as a green and cost-effective method for the remediation of pharmaceutical-laden water lcms.cz.
Further research into these and other remediation technologies is crucial for developing effective strategies to reduce the environmental burden of N-Desmethyldiltiazem and other emerging contaminants.
Future Research Directions for N Desmethyldiltiazem Maleate
Advanced Mechanistic Studies on Enzyme Interactions
The biotransformation of diltiazem (B1670644) is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with N-demethylation to N-Desmethyldiltiazem being a key metabolic pathway. nih.gov Future research will likely delve deeper into the intricate interactions of N-Desmethyldiltiazem Maleate with these and other enzymes.
Advanced mechanistic studies are crucial to fully elucidate the inhibitory potential of N-Desmethyldiltiazem. While it is known to be a competitive inhibitor of CYP3A4, more detailed kinetic studies are needed. nih.gov Diltiazem itself is recognized as a mechanism-based inhibitor of CYP3A4, a process characterized by NADPH-, time-, and concentration-dependent enzyme inactivation. nih.govnih.gov This occurs through the formation of a metabolite intermediate complex (MIC), which renders the enzyme catalytically inactive. nih.gov Understanding whether N-Desmethyldiltiazem also forms such complexes and the specifics of its interaction with the enzyme's active site will be a key area of investigation.
Key research questions to be addressed include:
The precise binding affinity (Ki) of N-Desmethyldiltiazem for various CYP isoforms beyond CYP3A4.
The potential for N-Desmethyldiltiazem to act as a time-dependent inhibitor of CYP enzymes. researchgate.net
The impact of genetic polymorphisms in CYP enzymes on the metabolism and inhibitory profile of N-Desmethyldiltiazem. nih.gov
These studies will likely employ techniques such as high-resolution crystallography and advanced spectroscopic methods to visualize the binding orientation of N-Desmethyldiltiazem within the enzyme's active site.
Table 1: Known Interactions of Diltiazem and N-Desmethyldiltiazem with CYP Enzymes
| Compound | Enzyme Isoform | Type of Inhibition | Inhibition Constant (Ki) |
| Diltiazem | CYP3A4 | Competitive, Mechanism-Based | ~60 µM (competitive) nih.gov |
| N-Desmethyldiltiazem | CYP3A4 | Competitive | ~2 µM nih.gov |
| Diltiazem | CYP2C8 | Minor Contributor to Metabolism | Not specified |
| Diltiazem | CYP2C9 | Minor Contributor to Metabolism | Not specified |
| Diltiazem | CYP2D6 | Substrate (O-demethylation) | Not specified nih.gov |
Novel Analytical Technologies for High-Throughput Screening
The identification of new biological targets and potential therapeutic applications for this compound will be accelerated by the adoption of novel analytical technologies for high-throughput screening (HTS). bmglabtech.com HTS allows for the rapid testing of large numbers of compounds against specific biological targets. bmglabtech.com
Current analytical methods for diltiazem and its metabolites primarily involve high-performance liquid chromatography (HPLC). nih.govderpharmachemica.com While robust, these methods may not be suitable for the scale required in HTS campaigns. Future research will likely focus on developing and validating more rapid and automated assays.
Emerging HTS technologies applicable to N-Desmethyldiltiazem research include:
Miniaturized Immunoassays: These can be developed to detect and quantify N-Desmethyldiltiazem in biological samples with high sensitivity and specificity.
Cell-Based Assays: Utilizing genetically engineered cell lines expressing specific ion channels or receptors to screen for the compound's activity.
Label-Free Detection Methods: Technologies such as surface plasmon resonance (SPR) can be used to study the binding kinetics of N-Desmethyldiltiazem to its target proteins in real-time.
These advanced screening methods will enable the exploration of large compound libraries to identify molecules that may synergize with or antagonize the effects of N-Desmethyldiltiazem, opening up new avenues for combination therapies. malvernpanalytical.com
Table 2: Comparison of Analytical Technologies for N-Desmethyldiltiazem Analysis
| Technology | Principle | Throughput | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Low to Medium | High resolution and sensitivity nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation coupled with mass detection | Medium | High specificity and structural information nih.gov |
| Miniaturized Immunoassays | Antigen-antibody binding | High | High sensitivity and specificity |
| Cell-Based Assays | Measurement of cellular response | High | Provides functional data |
| Surface Plasmon Resonance (SPR) | Detection of binding events | Medium to High | Real-time kinetic data, label-free |
Chemoinformatics and Computational Modeling for Predictive Research
Chemoinformatics and computational modeling are becoming indispensable tools in modern drug discovery and development. mdpi.com These in silico approaches can predict the physicochemical properties, pharmacokinetic profiles, and potential biological activities of compounds like this compound, thereby guiding and accelerating experimental research. pharmajen.com
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of N-Desmethyldiltiazem and related compounds with their biological activities. mdpi.com Molecular docking simulations can provide insights into the binding modes of N-Desmethyldiltiazem with its target enzymes, such as CYP3A4, helping to explain its inhibitory mechanism at an atomic level. nih.gov
Furthermore, physiologically based pharmacokinetic (PBPK) modeling can be employed to simulate the absorption, distribution, metabolism, and excretion (ADME) of N-Desmethyldiltiazem in virtual patient populations. pharmajen.com This can help in predicting potential drug-drug interactions and understanding the impact of genetic polymorphisms on its pharmacokinetics.
Table 3: Applications of Chemoinformatics and Computational Modeling for N-Desmethyldiltiazem Research
| Computational Approach | Application | Predicted Parameters |
| QSAR | Predict biological activity from chemical structure | IC50, Ki, binding affinity |
| Molecular Docking | Predict binding mode and affinity to a target protein | Binding energy, protein-ligand interactions nih.gov |
| Molecular Dynamics Simulation | Simulate the dynamic behavior of the drug-target complex | Stability of binding, conformational changes |
| ADMET Prediction | Predict pharmacokinetic and toxicity properties | Absorption, distribution, metabolism, excretion, toxicity mdpi.com |
| PBPK Modeling | Simulate drug disposition in the body | Plasma concentration-time profiles, drug-drug interactions pharmajen.com |
Exploration of N-Desmethyldiltiazem in Emerging Therapeutic Areas (Preclinical)
While the cardiovascular effects of diltiazem and its metabolites are well-documented, preclinical research is beginning to explore their potential in other therapeutic areas. nih.govnih.gov The unique pharmacological profile of N-Desmethyldiltiazem may offer therapeutic benefits in conditions beyond its current scope.
Preclinical studies, utilizing both in vitro and in vivo models, are essential to investigate these new possibilities. ppd.com Potential emerging therapeutic areas for N-Desmethyldiltiazem that warrant preclinical investigation include:
Neuroprotection: Given that calcium dysregulation is implicated in various neurodegenerative diseases, the calcium channel blocking activity of N-Desmethyldiltiazem could be explored for its neuroprotective effects.
Oncology: Some studies have suggested that calcium channel blockers may modulate multidrug resistance in cancer cells. Preclinical studies could investigate whether N-Desmethyldiltiazem can enhance the efficacy of existing chemotherapeutic agents.
Inflammatory Disorders: Calcium signaling plays a role in immune cell function. The potential immunomodulatory effects of N-Desmethyldiltiazem could be investigated in preclinical models of inflammatory diseases.
These preclinical investigations will lay the groundwork for potential future clinical trials, expanding the therapeutic utility of this well-known metabolite. nih.gov
Q & A
Basic Research Questions
Q. What are the standard laboratory-scale synthesis methods for N-Desmethyldiltiazem Maleate, and how are reaction conditions optimized?
- Methodological Answer :
- Reactive Distillation : Use Aspen Plus simulations to model reactive stages, reflux ratios, and feed mole ratios. For maleate ester synthesis, optimal conditions include 17 theoretical stages, reflux ratio 0.25, and reboiler duty of 250 Cal/sec .
- Microbial Synthesis : Genetically engineer E. coli to express enzymes for maleate synthesis. Identify intermediates and codon-optimize genes (e.g., maleate hydratase) to enhance yield .
- Validation : Cross-validate simulation results with experimental data (e.g., conversion rates, purity) to refine parameters .
Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Impurity Profiling : Use LC-QTOF-MS and GC-MS to detect trace impurities (e.g., desmethyldiltiazem sulfoxide) by comparing retention times and fragmentation patterns with reference standards .
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor degradation products via HPLC with UV detection .
- Structural Confirmation : Employ NMR (¹H/¹³C) and FT-IR to verify stereochemistry and functional groups (e.g., maleate carboxylate peaks at ~1700 cm⁻¹) .
Q. How should researchers design experiments to assess the stability of this compound under different physiological conditions?
- Methodological Answer :
- In Vitro Models : Simulate gastric (pH 1.2) and intestinal (pH 6.8) environments using phosphate buffers. Quantify degradation kinetics via LC-MS/MS .
- Temperature Sensitivity : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Use Arrhenius plots to predict shelf life .
- Light Exposure : Conduct photostability tests in ICH-compliant chambers (e.g., 1.2 million lux hours) and monitor oxidation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic pathway data between in vitro and in vivo studies of this compound?
- Methodological Answer :
- Comparative Metabolomics : Use isotopic labeling (e.g., deuterated maleate) to trace metabolite formation in hepatocytes vs. whole-animal models. Analyze isotopic enrichment via MS .
- Enzyme Knockout Models : Apply CRISPR/Cas9 to silence CYP3A4 or other metabolizing enzymes in vitro. Compare results with wild-type in vivo data to identify pathway discrepancies .
- Data Normalization : Use pharmacokinetic modeling (e.g., compartmental analysis) to account for differences in bioavailability and clearance rates .
Q. What enzyme-catalyzed approaches enable stereospecific synthesis of this compound?
- Methodological Answer :
- Hydratase Engineering : Optimize maleate hydratase for stereospecific hydration of fumarate to L-malate. Use D₂O isotopic labeling to confirm stereochemical fidelity (e.g., exclusive monodeuteration) .
- Immobilized Enzymes : Encapsulate enzymes in silica gels or polymeric matrices to enhance reusability and reaction efficiency. Monitor activity via UV-Vis spectroscopy .
- Kinetic Resolution : Employ lipases or esterases to separate enantiomers during esterification. Calculate enantiomeric excess (ee) via chiral HPLC .
Q. What strategies minimize impurity formation during the synthesis of this compound?
- Methodological Answer :
- Process Optimization : Reduce thermal degradation by controlling reboiler duty (<250 Cal/sec) and residence time in reactive distillation columns .
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to detect intermediates (e.g., maleic anhydride) and adjust feed ratios dynamically .
- Purification Protocols : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate high-purity fractions (>99.5%) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the cytotoxicity of this compound in renal vs. hepatic cell lines?
- Methodological Answer :
- Dose-Response Studies : Conduct MTT assays across multiple concentrations (1–100 µM) in HEK293 and HepG2 cells. Use ANOVA to identify cell-type-specific IC₅₀ differences .
- Mechanistic Profiling : Perform RNA-seq to compare gene expression (e.g., apoptosis markers, oxidative stress pathways) between cell lines post-exposure .
- Cross-Validation : Replicate findings in 3D organoid models to assess physiological relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
